molecular formula C6H5Cl2NO2S B1455582 2-Chloro-4-methylpyridine-3-sulfonyl chloride CAS No. 1208081-91-7

2-Chloro-4-methylpyridine-3-sulfonyl chloride

Cat. No.: B1455582
CAS No.: 1208081-91-7
M. Wt: 226.08 g/mol
InChI Key: OXCJAYGONSGGQJ-UHFFFAOYSA-N
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Description

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5Cl2NO2S. It is known for its reactivity and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a chloro group, a methyl group, and a sulfonyl chloride group attached to a pyridine ring.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-methyl-pyridine-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of pyridine derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the synthesis of sulfonyl amides, which are known to interact with enzymes involved in metabolic pathways . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity.

Cellular Effects

The effects of 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride on various types of cells and cellular processes are profound. It has been shown to exhibit anti-proliferative activity against certain cancer cell lines, such as triple-negative breast cancer cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the growth of cancer cells by interfering with key signaling pathways that regulate cell proliferation and survival.

Molecular Mechanism

At the molecular level, 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride exerts its effects through several mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. This compound is known to inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere conditions at temperatures between 2-8°C . Prolonged exposure to light and air can lead to degradation, which may affect its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-cancer activity, without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome.

Metabolic Pathways

2-Chloro-4-methyl-pyridine-3-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of sulfonyl compounds. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter metabolite levels within cells.

Transport and Distribution

The transport and distribution of 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and efficacy in biochemical assays.

Subcellular Localization

The subcellular localization of 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride is an important factor that determines its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methylpyridine-3-sulfonyl chloride typically involves the chlorination of 4-methylpyridine followed by sulfonylation. One common method involves the reaction of 4-methylpyridine with thionyl chloride in the presence of a catalyst to introduce the sulfonyl chloride group . Another method involves the use of phosphorus pentachloride to achieve the sulfonylation .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and sulfonylation processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylpyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine can produce a sulfonamide, while reaction with an alcohol can yield a sulfonate ester.

Scientific Research Applications

2-Chloro-4-methylpyridine-3-sulfonyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-sulfonyl chloride: Similar in structure but lacks the chloro and methyl groups.

    4-Methylpyridine-3-sulfonyl chloride: Similar but without the chloro group.

    2-Chloro-3-methylpyridine-4-sulfonyl chloride: Similar but with different positions of the chloro and methyl groups.

Uniqueness

2-Chloro-4-methylpyridine-3-sulfonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-chloro-4-methylpyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c1-4-2-3-9-6(7)5(4)12(8,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCJAYGONSGGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101253114
Record name 2-Chloro-4-methyl-3-pyridinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-91-7
Record name 2-Chloro-4-methyl-3-pyridinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methyl-3-pyridinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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